(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
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Overview
Description
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C4H7ClO4S2 and a molecular weight of 218.68 g/mol . It is also known by its IUPAC name, (1,1-dioxidothietan-3-yl)methanesulfonyl chloride . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a methanesulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride typically involves the reaction of thietane-3-methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Chemistry: In chemistry, (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is used as a reagent for the synthesis of various sulfonyl-containing compounds. It is valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives .
Biology and Medicine: Sulfonyl-containing compounds are known for their biological activity, and this compound could be used in the synthesis of new drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful for creating functionalized molecules for various applications .
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products .
Comparison with Similar Compounds
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: This compound has a similar structure but with a five-membered thiolane ring instead of a four-membered thietane ring.
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: This compound has a methyl group attached to the thietane ring, which may affect its reactivity and applications.
Uniqueness: (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is unique due to its four-membered thietane ring, which imparts specific reactivity and properties. The strain in the small ring can influence its chemical behavior, making it distinct from similar compounds with larger rings .
Properties
IUPAC Name |
(1,1-dioxothietan-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S2/c5-11(8,9)3-4-1-10(6,7)2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDALRIWYAVHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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